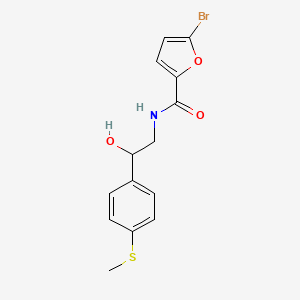

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide

Description

5-Bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide is a brominated furan carboxamide derivative characterized by a 5-bromo-substituted furan ring linked to a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group. This structure combines a hydrophobic bromofuran core with a polar hydroxyethyl moiety and a sulfur-containing methylthio substituent, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3S/c1-20-10-4-2-9(3-5-10)11(17)8-16-14(18)12-6-7-13(15)19-12/h2-7,11,17H,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUZYEUXBGLSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with a suitable amine derivative to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, while the bromine atom and furan ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

- Hydrophobic vs.

- Hydrogen Bonding : The hydroxyethyl group in the target compound may facilitate stronger hydrogen bonding with biological targets compared to analogs like 5-bromo-N-(4-bromophenyl)furan-2-carboxamide (), which lacks polar substituents .

- Sulfur-Containing Moieties : The methylthio group in the target compound could undergo metabolic oxidation, altering pharmacokinetics relative to thiourea derivatives (e.g., ) .

Biological Activity

5-Bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a furan ring and various functional groups, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide is CHBrNOS, with a molecular weight of approximately 356.24 g/mol. The compound incorporates a bromine atom, a hydroxyl group, and a methylthio-substituted phenyl group, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 356.24 g/mol |

| CAS Number | 1448065-85-7 |

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The hydroxyl and carboxamide groups facilitate binding with proteins, potentially modulating enzymatic activity or receptor signaling pathways.

Anticancer Activity

Furan derivatives are often explored for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, compounds with furan rings have been reported to exhibit IC values in the micromolar range against various cancer types:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| F8-B22 | Vero Cells | 1.55 |

| F8-S43 | MDCK Cells | 10.76 |

The potential for 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide to inhibit cancer cell proliferation remains an area for future research.

Anti-inflammatory Effects

Some studies suggest that furan-based compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Inhibition Studies : A study involving structurally similar compounds reported significant inhibitory effects on SARS-CoV-2 main protease (M), indicating that modifications to the furan structure can enhance antiviral properties. Although not directly tested on our compound, these findings suggest a pathway for exploring antiviral applications.

- Cytotoxicity Assessments : In vitro cytotoxicity tests on related compounds revealed varying degrees of toxicity across different cell lines, emphasizing the need for careful evaluation of 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)furan-2-carboxamide in terms of its therapeutic window.

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the furan ring or substituents significantly affect biological activity. Understanding these relationships will be crucial for optimizing the efficacy of this compound.

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Roles

| Intermediate | Function | Key Reaction Conditions |

|---|---|---|

| 5-Bromo-furan-2-carboxylic acid | Brominated core | Br₂, acetic acid, 0–5°C, 2h |

| 2-Amino-2-(4-(methylthio)phenyl)ethanol | Amine coupling partner | Prepared via nucleophilic substitution of 4-(methylthio)benzaldehyde with nitroethane, followed by reduction |

Q. Table 2: Recommended Analytical Parameters for Purity Assessment

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18; Mobile Phase: 60:40 acetonitrile/water; Flow Rate: 1 mL/min | Single peak, RT = 8.2 min |

| ¹H NMR (DMSO-d₆) | Key Peaks: δ 7.3 (aromatic H), δ 4.1 (–CH₂–OH), δ 2.5 (S–CH₃) | Integral ratios match theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.